molecular formula C15H14N2O2 B6064522 N'-(2-hydroxybenzylidene)-4-methylbenzohydrazide CAS No. 82859-74-3

N'-(2-hydroxybenzylidene)-4-methylbenzohydrazide

Cat. No.: B6064522
CAS No.: 82859-74-3
M. Wt: 254.28 g/mol
InChI Key: DPUVCYHYDOCXKP-MHWRWJLKSA-N
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Description

“N’-(2-hydroxybenzylidene)-4-methylbenzohydrazide” is a chemical compound with the linear formula C14H12N2O2 . It has a molecular weight of 240.264 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a nickel(II) N’-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide complex has been evaluated as an electrocatalyst for the hydrogen evolution reaction . Another study reported an efficient, catalyst-free, one-pot synthesis of (E)-N’-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives by the one-pot reaction of phthalide, hydrazine hydrate, and aldehyde .


Molecular Structure Analysis

The molecular structure of “N’-(2-hydroxybenzylidene)-4-methylbenzohydrazide” has been characterized by various spectroscopic techniques . The structure and catalytic performance of the high-valent Fe–O intermediates in metalloenzymes have been well studied .


Chemical Reactions Analysis

The chemical reactions involving “N’-(2-hydroxybenzylidene)-4-methylbenzohydrazide” are not explicitly mentioned in the search results. However, a related compound, a nickel(II) N’-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide complex, has been evaluated as an electrocatalyst for the hydrogen evolution reaction .


Physical and Chemical Properties Analysis

“N’-(2-hydroxybenzylidene)-4-methylbenzohydrazide” has a molecular weight of 240.264 . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Antibacterial Activity

A series of hydrazone compounds, including N'-(2-hydroxybenzylidene)-4-methylbenzohydrazide derivatives, have shown antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These compounds, synthesized from 4-methylbenzohydrazide, demonstrate their potential in antibacterial applications due to their structural features, such as intermolecular hydrogen bonds and π···π stacking interactions which contribute to their efficacy (Lei et al., 2015).

Crystal Structures and Coordination Chemistry

The crystal structures and coordination chemistry of this compound derivatives have been extensively studied. For instance, the synthesis and characterization of its dioxomolybdenum(VI) and vanadium(V) complexes highlight their distinct geometrical arrangements. These studies are crucial for understanding the molecular structure and potential applications in catalysis and material science (Gao, 2011); (Xue et al., 2016).

Catalytic Applications

Several studies have focused on the catalytic applications of this compound complexes. These complexes have been used as catalysts in various oxidation reactions, showcasing their efficiency in transforming organic substrates. This research opens up possibilities for their use in industrial chemical processes (He, 2013).

Biological Activity

The biological activity of this compound and its derivatives has been explored, especially in the context of antimicrobial and enzyme inhibition properties. These compounds have shown promise in various biological screenings, indicating their potential use in pharmaceuticals and bioactive materials (Zhao et al., 2020).

Mechanism of Action

The mechanism of action of “N’-(2-hydroxybenzylidene)-4-methylbenzohydrazide” is not explicitly mentioned in the search results. However, it’s worth noting that similar compounds have been studied for their biochemical and physiological effects on various cellular processes .

Future Directions

The future directions of “N’-(2-hydroxybenzylidene)-4-methylbenzohydrazide” are not explicitly mentioned in the search results. However, similar compounds have been studied for their potential applications in various fields, such as catalysis and biological research.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-8-12(9-7-11)15(19)17-16-10-13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVCYHYDOCXKP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418677, DTXSID50877729
Record name NSC204792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylaldehyde p-Methylphenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82859-74-3
Record name NSC204792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC204792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TOLUIC (2-HYDROXYBENZYLIDENE)HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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